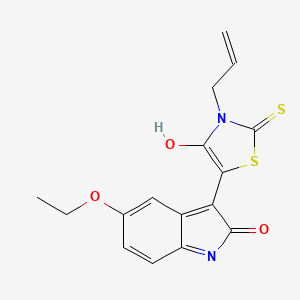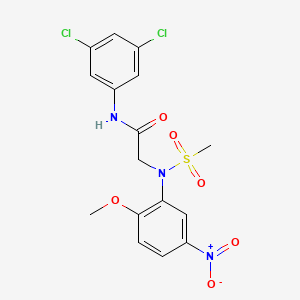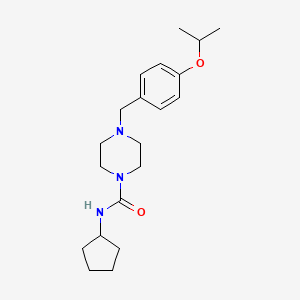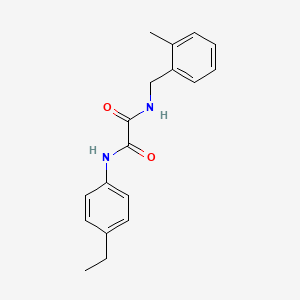![molecular formula C16H25NO3 B4653870 N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide
Übersicht
Beschreibung
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine class. It was first synthesized in 2003 and has gained popularity as a research chemical due to its potent psychedelic effects. The compound has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has also been found to affect other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. The compound has also been found to increase heart rate and blood pressure, which can be potentially dangerous in certain individuals. Additionally, N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has been found to have a high affinity for the 5-HT2A receptor, which may contribute to its potent psychedelic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide in scientific research has several advantages, including its potent psychedelic effects, which can be used to study the neural mechanisms underlying perception, consciousness, and cognition. However, the use of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide in lab experiments also has several limitations, including its potential for toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide. One area of interest is the development of new compounds with similar effects but fewer side effects. Additionally, research is needed to determine the long-term safety of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide and its potential for use in treating various mental health disorders. Finally, further studies are needed to understand the exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide and its effects on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been found to have potent psychedelic effects, which can be used to study the neural mechanisms underlying perception, consciousness, and cognition. N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide has also been studied for its potential use in treating various mental health disorders, such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(17-15(18)10-16(2,3)4)13-9-12(19-5)7-8-14(13)20-6/h7-9,11H,10H2,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFJOQUUWKIGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N,2,3-trimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4653787.png)

![N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4653816.png)


![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4653837.png)
![2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4653838.png)
![N-(2,4-difluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4653840.png)

![methyl [5-(4-ethoxy-3-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4653857.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4653877.png)

![2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)